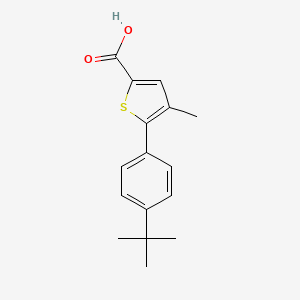

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

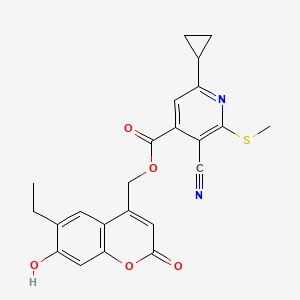

“N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide” is a chemical compound with the linear formula C18H28N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound is a simplified derivative of Albendazole and has shown anthelmintic properties against the nematode Toxocara canis .

Molecular Structure Analysis

The compound has a linear formula of C18H28N2O3 . Unfortunately, detailed molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis

The compound has a linear formula of C18H28N2O3 . Unfortunately, detailed physical and chemical properties analysis is not available in the retrieved sources.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The 1,2,3-triazole moiety within N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide plays a crucial role in its biological activity. Several medications, including tazobactam and carboxyamidotriazole, incorporate the 1,2,3-triazole unit in their structures. Researchers explore derivatives of this compound for their potential as novel drugs, especially in areas such as antimicrobial agents, antitumor drugs, and enzyme inhibitors .

Click Chemistry and Synthetic Routes

1,2,3-Triazoles are synthesized through click chemistry, which offers straightforward and high-yielding methods for producing substituted derivatives. The cycloaddition of aryl azides and substituted nitriles containing an active methylene group is a common approach. Additionally, reactions involving diazo compounds, carbodiimides, amines, enolizable ketones, and alkynes lead to diverse 1,2,3-triazole derivatives .

Bioconjugation and Targeted Delivery

Functionalized 1,2,3-triazoles serve as versatile linkers for bioconjugation. Researchers can attach biomolecules (e.g., antibodies, peptides) to the triazole scaffold, enabling targeted drug delivery or imaging. The stability and biocompatibility of these linkers are critical for successful applications.

Orientations Futures

The results of a study demonstrate that the molecular simplification of Albendazole to give “N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide” may be an important pipeline in the discovery of novel anthelmintic agents . Infections caused by parasitic helminths have enormous health, social, and economic impacts worldwide. The treatment and control of these diseases have been dependent on a limited set of drugs, many of which have become less effective, necessitating the search for novel anthelmintic agents .

Propriétés

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-3-4-5-16(20)18-11-13-10-17(21)19(12-13)14-6-8-15(22-2)9-7-14/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSGLXFTKNKRJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pentanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

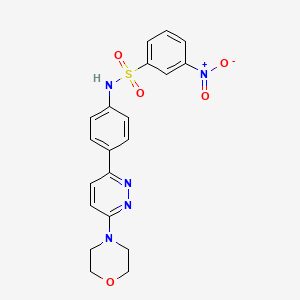

![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)

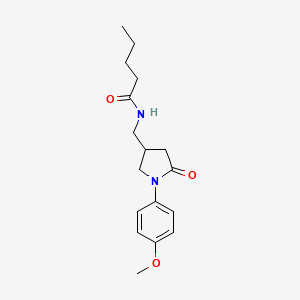

![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)

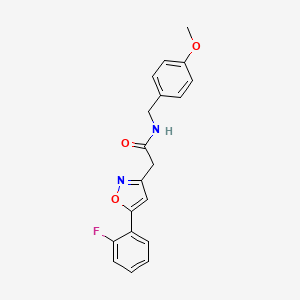

![N-(5-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2699001.png)

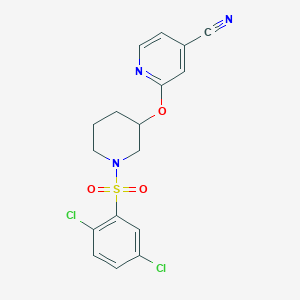

![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2699007.png)

![1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2699010.png)

![N-[2-[(2-Chloroacetyl)amino]ethyl]-1H-indole-2-carboxamide](/img/structure/B2699015.png)